![molecular formula C13H16N2O5S B3882014 N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B3882014.png)
N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide
Overview
Description
N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, also known as TAK-659, is a novel selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it a promising target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
BTK plays a crucial role in B-cell receptor signaling, which is necessary for the survival and proliferation of B-cell malignancies. N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide selectively inhibits BTK, blocking downstream signaling pathways and ultimately leading to apoptosis of the cancer cells.
Biochemical and Physiological Effects:
N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to induce apoptosis in CLL and NHL cells, both in vitro and in vivo. In addition, N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide has been shown to inhibit the migration and adhesion of CLL cells, which are important processes in the development and progression of the disease.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide is its selectivity for BTK, which reduces the potential for off-target effects. However, like many kinase inhibitors, N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide may have limited efficacy in certain patient populations due to the development of resistance. In addition, N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide may have potential toxicities that need to be carefully monitored in clinical trials.
Future Directions
There are several future directions for research on N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide. One area of interest is the potential use of N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide in combination with other agents, such as immunomodulatory drugs or chimeric antigen receptor (CAR) T-cell therapy, to improve outcomes in B-cell malignancies. Another area of interest is the development of biomarkers to identify patients who are most likely to benefit from treatment with N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide. Finally, further research is needed to fully understand the potential toxicities and resistance mechanisms associated with N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide.
Scientific Research Applications
N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies. In preclinical studies, N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide has shown potent activity against CLL and NHL cell lines, as well as primary patient samples. In addition, N-{4-[(acetylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide has demonstrated synergy with other agents commonly used in the treatment of these diseases, such as rituximab and idelalisib.
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9(16)15-21(18,19)11-6-4-10(5-7-11)14-13(17)12-3-2-8-20-12/h4-7,12H,2-3,8H2,1H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPFMPHZXFHHSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.